Technical Guide: Mechanism of Action of 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid
Technical Guide: Mechanism of Action of 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid
This is a comprehensive technical guide on the mechanism of action of 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid , a potent, synthetic agonist of the Free Fatty Acid Receptor 2 (FFAR2) , also known as GPR43 .[1]
[1]
Executive Summary
2-(3-Pyrrolidinocarbonylphenyl)benzoic acid (CAS: 1261941-65-4) is a synthetic, high-affinity agonist targeting Free Fatty Acid Receptor 2 (FFAR2/GPR43) .[1] Unlike endogenous short-chain fatty acids (SCFAs) like acetate and propionate, which have millimolar affinity, this biphenyl derivative exhibits nanomolar potency.[1] It acts as a dual-coupling agonist, engaging both G
Molecular Identity & Target Specificity[1]
| Feature | Specification |
| Chemical Name | 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid |
| CAS Number | 1261941-65-4 |
| Molecular Formula | C |
| Target Receptor | FFAR2 (GPR43) |
| Binding Mode | Orthosteric/Allosteric Agonist (Distinct from SCFA binding pocket) |
| Potency (EC | ~10–100 nM (Assay dependent) |
| Selectivity | Highly selective for FFAR2 over FFAR3 (GPR41) |
Structural Logic
The molecule features a biphenyl core constrained by a carboxylic acid at the ortho position (2-position) and a pyrrolidine amide at the meta' position (3'-position).[1]
-
Benzoic Acid Moiety: Mimics the carboxylate head group of endogenous SCFAs (acetate/propionate) required for ionic interaction with Arg180 and Arg255 residues in the FFAR2 binding pocket.[1]
-
Biphenyl Scaffold: Provides hydrophobic bulk that occupies the receptor's transmembrane vestibule, conferring high affinity and selectivity over FFAR3.[1]
-
Pyrrolidine Amide: Optimizes pharmacokinetic properties and receptor residence time.[1]
Mechanism of Action: Signal Transduction
Upon binding to FFAR2, the compound induces a conformational change in the 7-transmembrane (7TM) helix bundle, triggering dual G-protein coupling.[1]
A. G Pathway (Calcium Mobilization)[1][3]
-
Activation: The agonist-receptor complex activates heterotrimeric G
proteins.[1] -
Effector: G
-GTP stimulates Phospholipase C (PLC ) .[1] -
Second Messengers: PLC
hydrolyzes PIP into IP and DAG . -
Outcome: IP
binds to IP receptors on the ER, triggering rapid intracellular Ca release .[1]-
Physiological Relevance: Critical for GLP-1 granule exocytosis in enteroendocrine L-cells.[1]
-
B. G Pathway (cAMP Inhibition)[1][3]
-
Activation: The receptor simultaneously couples to G
.[1][3] -
Effector: G
-GTP inhibits Adenylyl Cyclase (AC) .[1] -
Outcome: Reduction in intracellular cAMP levels.[1][4][3][5]
-
Physiological Relevance: In adipocytes, lowered cAMP reduces Protein Kinase A (PKA) activity, leading to the inhibition of hormone-sensitive lipase (HSL) and suppression of lipolysis .[1]
-
C. -Arrestin Recruitment[1]
-
Following G-protein activation, the receptor is phosphorylated by GRKs, recruiting
-arrestin-2 .[1] -
This leads to receptor internalization (desensitization) and activation of non-canonical pathways like ERK1/2 phosphorylation, which modulates inflammatory gene expression (e.g., NF-
B inhibition).[1]
Figure 1: Dual signaling pathways of FFAR2 activation by 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid.[1]
Physiological Effects & Therapeutic Implications[1][2][3]
Metabolic Regulation (Type 2 Diabetes)[1]
-
Incretin Effect: By triggering Ca
flux in intestinal L-cells, the compound stimulates the release of Glucagon-Like Peptide-1 (GLP-1) .[1] GLP-1 enhances glucose-dependent insulin secretion from pancreatic -cells.[1] -
Adipocyte Function: Via G
coupling, it suppresses lipolysis, reducing circulating free fatty acids (FFAs).[1] High plasma FFAs are a key driver of insulin resistance; thus, this mechanism improves systemic insulin sensitivity.[1]
Immunomodulation (IBD / Colitis)[1]
-
Neutrophil Chemotaxis: FFAR2 is highly expressed on neutrophils.[1] Agonism induces cytoskeletal rearrangement and chemotaxis.[1]
-
Anti-inflammatory Action: While acute activation recruits neutrophils, sustained signaling (often via
-arrestin) can dampen the NF- B pathway and reduce the production of pro-inflammatory cytokines (TNF , IL-6) in colonic epithelial cells and immune cells, offering therapeutic potential in colitis.[1]
Experimental Protocols for Validation
Protocol A: Calcium Flux Assay (G Readout)
Objective: Quantify agonist potency (EC
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human FFAR2 (GPR43) and G
(promiscuous G-protein to force coupling if needed). -
Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates.[1] Incubate overnight at 37°C/5% CO
. -
Dye Loading: Aspirate medium. Load cells with Fluo-4 AM (2
M) in HBSS buffer containing 2.5 mM probenecid (to inhibit dye efflux).[1] Incubate for 45 min at 37°C. -
Compound Prep: Dissolve 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid in DMSO (10 mM stock). Prepare serial dilutions (e.g., 1 nM to 10
M) in HBSS.[1] -
Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader).[1]
-
Injection: Inject compound and record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Plot Max-Min fluorescence vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine EC
.[1]
Protocol B: HTRF cAMP Inhibition Assay (G Readout)
Objective: Assess the compound's ability to inhibit forskolin-induced cAMP accumulation.[1]
-
Cell Line: CHO-K1-FFAR2 cells.
-
Stimulation: Resuspend cells in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase.[1]
-
Treatment: Add 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid (serial dilutions) + Forskolin (10
M). Incubate for 30 min at RT.-
Note: Forskolin artificially raises cAMP; the agonist should lower it.[1]
-
-
Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1] Incubate for 1 hour.
-
Readout: Measure FRET signal (665 nm/620 nm ratio).
-
Validation: A decrease in HTRF ratio indicates successful G
activation.[1]
Protocol C: GLP-1 Secretion Assay (Ex Vivo)
Objective: Verify functional incretin release in colonic tissue.[1]
-
Tissue Prep: Isolate colonic crypts from C57BL/6 mice.
-
Incubation: Suspend crypts in Krebs-Ringer buffer with 0.1% BSA and DPP-IV inhibitor.
-
Challenge: Treat with 10
M of the compound for 2 hours at 37°C. Use Acetate (10 mM) as a positive control. -
Quantification: Collect supernatant. Measure GLP-1 levels using an Active GLP-1 ELISA kit .
-
Normalization: Normalize GLP-1 concentration to total protein content of the lysate.
References
-
Hoveyda, H. et al. (2011).[1] Preparation of pyrrolidine carboxylic acid derivatives and analogs for use as g-protein coupled receptor 43 (GPR43) agonists.[1] World Intellectual Property Organization, WO2011073376.[1] Link[1]
-
Bolognini, D. et al. (2016).[1] The Pharmacology and Function of Receptors for Short-Chain Fatty Acids.[1] Molecular Pharmacology, 89(3), 388–398.[1] Link
-
Ang, Z. et al. (2016).[1] Structure-activity determinants of short-chain fatty acid receptor GPR43 activation.[1] Scientific Reports, 6, 35678.[1] Link[1]
-
Nilsson, N. E. et al. (2003).[1] Identification of a free fatty acid receptor, FFA2R, expressed on leukocytes and activated by short-chain fatty acids.[1][3] Biochemical and Biophysical Research Communications, 303(4), 1047-1052.[1] Link
Sources
- 1. GPCR Screening Assays Catalogue - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 2. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
